molecular formula C20H31KO5 B586133 Thromboxane A2 Potassium Salt CAS No. 98509-73-0

Thromboxane A2 Potassium Salt

Cat. No. B586133
CAS RN: 98509-73-0
M. Wt: 390.561
InChI Key: FLQDUCSUDZWQQM-SFFQMIBFSA-M
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Description

Thromboxane A2 (TXA2) is a type of thromboxane that is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Thromboxane A2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .


Synthesis Analysis

TXA2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) . Aspirin irreversibly inhibits platelet cyclooxygenase 1 preventing the formation of prostaglandin H2, and therefore thromboxane A2 . Contrastly, TxA2 vascular tissue synthesis is stimulated by angiotensin II which promotes cyclooxygenase I’s metabolism of arachidonic acid .


Molecular Structure Analysis

The chemical formula of Thromboxane A2 is C20H32O5 . Its molar mass is 352.471 g·mol −1 . The structure of Thromboxane A2 includes a 6-membered ether-containing ring .


Chemical Reactions Analysis

Thromboxane A2 is very unstable in aqueous solution, since it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . 12-HHT, while once thought to be an inactive byproduct of TXA2 synthesis, has recently been shown to have a range of potentially important actions, some of which relate to the actions of TXA2 .


Physical And Chemical Properties Analysis

Thromboxane A2 is a potent vasoconstrictor . It is especially important during tissue injury and inflammation . It is also regarded as responsible for Prinzmetal’s angina . Receptors that mediate TXA2 actions are thromboxane A2 receptors .

Scientific Research Applications

Pathophysiological Role and Clinical Pharmacology

Thromboxane A2 (TXA2) is a chemically unstable lipid mediator with significant implications in various pathophysiological processes such as primary hemostasis, atherothrombosis, inflammation, and cancer. It is derived from arachidonic acid through the cyclooxygenase-1 (COX-1) pathway in human platelets. The assessment of platelet TXA2 biosynthesis, critical for understanding its role in these processes, can be performed ex vivo and in vivo. This includes the measurement of serum TXB2 as an index of platelet COX-1 activity and urinary enzymatic metabolites as a non-invasive index of platelet activation. This approach has unveiled insights into the pathophysiological role of transiently or persistently enhanced platelet activation and the clinical pharmacology of COX-1 inhibition in health and disease (Patrono & Rocca, 2019).

Interplay with Prostacyclin in Cardiovascular Response

TXA2 acts as a vasoconstrictor and platelet agonist, while prostacyclin (PGI2) is a vasodilator and inhibits platelet function. The interaction between these two mediators plays a critical role in cardiovascular responses. Genetic deficiencies in the PGI2 receptor (IP) enhance, while deficiencies in the TXA2 receptor (TP) or treatment with a TP antagonist depress, the vascular response to injury and platelet activation. This interaction is pivotal in understanding the adverse cardiovascular effects associated with selective COX-2 inhibitors, which inhibit PGI2 but not TXA2 (Cheng et al., 2002).

Involvement in Cancer Progression and Metastasis

Recent findings highlight the emerging paradigm of TXA2 in cancer progression and metastasis. TXA2, through its cell surface receptor, the T-prostanoid (TP) receptor, is implicated in tumor cell proliferation, migration, invasion, and neovascularization, key steps in cancer progression and metastasis. The increased expression of cyclooxygenase (COX)-2 in various human cancers has brought attention to TXA2 as a downstream metabolite of COX-2-derived PGH2, suggesting its potential involvement in tumor progression (Ekambaram et al., 2011).

Influence on Myocardial Protection and Ventricular Myocytes

TXA2's effects on myocardial protection are evident through its interaction with adenosine triphosphate (ATP)-sensitive potassium (KATP) channels in ventricular myocytes. The thromboxane A2 analog U46619 demonstrated dose-dependent inhibition of KATP channel activity in single ventricular myocytes from mice. This suggests that TXA2 may have harmful effects on ischemic myocardium, highlighting its significance in myocardial health and disease management (Jeong et al., 2016).

Mechanism of Action

Thromboxane A2 stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Circulating fibrinogen binds these receptors on adjacent platelets, further strengthening the clot .

Safety and Hazards

Increased activity of Thromboxane A2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma . Increased action of Thromboxane A2 also has implications in pulmonary hypertension, kidney injury, hepatic injury, allergies, angiogenesis, and metastasis of cancer cells .

Future Directions

The future directions of Thromboxane A2 research could involve further understanding of its role in various diseases and conditions. For instance, it could be beneficial to explore its role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma . Additionally, its implications in pulmonary hypertension, kidney injury, hepatic injury, allergies, angiogenesis, and metastasis of cancer cells could be further investigated .

properties

IUPAC Name

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQDUCSUDZWQQM-SFFQMIBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858478
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98509-73-0
Record name Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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